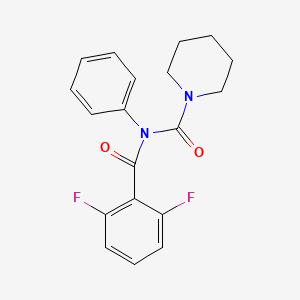

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), phenyl groups (aromatic rings), and carboxamide groups (consisting of a carbonyl group (C=O) and an amine group (NH2)) .

Synthesis Analysis

While specific synthesis methods for “N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” were not found, related compounds have been synthesized through reactions involving isocyanates . For example, “N-(2,6-difluorobenzoyl)-N’-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea” has been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate .Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, MS, and IR . For example, “N-(2,6-difluorobenzoyl)-N’-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea” crystallizes in the triclinic space group P-1 .Aplicaciones Científicas De Investigación

Fungicidal Activity

N-(2,6-DFB)-N′-phenylpiperidine-1-carboxamide exhibits excellent fungicidal properties. It has been tested against several fungal pathogens, including Rhizoctonia solani, Botrytis cinerea, and Dothiorella gregaria. The compound’s efficacy in controlling these fungi makes it a promising candidate for agricultural and plant protection applications .

Plant-Growth Regulation

Aroyl ureas, such as N-(2,6-DFB)-N′-phenylpiperidine-1-carboxamide, have been investigated for their plant-growth regulatory effects. These compounds can influence plant development, flowering, and stress responses. Researchers are exploring their potential as growth regulators in agriculture and horticulture .

Medicinal Chemistry

The incorporation of pyridine moieties into molecules often enhances biological activity and reduces toxicity. Given the presence of a pyridyl group in N-(2,6-DFB)-N′-phenylpiperidine-1-carboxamide, it’s worth investigating its potential in medicinal chemistry. Researchers might explore its interactions with biological targets and evaluate its pharmacological effects .

Bioisosteric Replacement

Pyridine can serve as an effective bioisostere of benzene in drug design. Substituting benzene with pyridine often leads to compounds with improved biological activity. N-(2,6-DFB)-N′-phenylpiperidine-1-carboxamide’s pyridyl moiety could contribute to its overall bioactivity .

Structural Studies

Ongoing structural studies aim to understand the stereochemical relationships of N-(2,6-DFB)-N′-phenylpiperidine-1-carboxamide. Researchers investigate its crystal structure, intermolecular interactions, and conformational properties using techniques like X-ray crystallography, NMR, MS, and IR spectroscopy .

Propiedades

IUPAC Name |

N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEAWKJBIOIJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-ethoxyphenyl] benzoate](/img/structure/B2594403.png)

![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)

![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2594412.png)

![3-(3-Methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2594419.png)

![N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2594420.png)